Cas no 2586125-96-2 (Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)-)
Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)-
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- Inchi: 1S/C14H12FIO2/c1-17-12-8-7-11(13(15)14(12)16)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
- InChI Key: CPDFCBHOHFERRP-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(OCC2C=CC=CC=2)=C(F)C=1I
Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021PQO-500mg |
1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene |
2586125-96-2 | 95% | 500mg |
$386.00 | 2025-02-12 | |
| Aaron | AR021PQO-1g |
1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene |
2586125-96-2 | 95% | 1g |
$514.00 | 2025-02-12 | |
| abcr | AB606742-250mg |
1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene; . |
2586125-96-2 | 250mg |
€257.90 | 2024-07-19 | ||
| abcr | AB606742-1g |
1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene; . |
2586125-96-2 | 1g |
€462.60 | 2024-07-19 | ||
| abcr | AB606742-5g |
1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene; . |
2586125-96-2 | 5g |
€1515.80 | 2024-07-19 |
Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)- Suppliers
Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)-
Research Brief on Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)- (CAS: 2586125-96-2) and Its Applications in Chemical Biology and Pharmaceutical Research
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of halogenated benzene derivatives as versatile intermediates in drug discovery and development. Among these, Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)- (CAS: 2586125-96-2) has emerged as a compound of interest due to its unique structural features and potential applications in medicinal chemistry. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and biological relevance.
The compound, characterized by its fluoro, iodo, and methoxy substituents, exhibits distinct electronic and steric properties that make it a valuable building block for the synthesis of complex molecules. Recent studies have demonstrated its utility in cross-coupling reactions, particularly in Suzuki-Miyaura and Sonogashira couplings, where it serves as an effective aryl halide partner. These reactions are pivotal in constructing biaryl and aryl-alkyne scaffolds, which are prevalent in many bioactive molecules and pharmaceuticals.
In addition to its synthetic applications, Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)- has been investigated for its potential role in targeting specific biological pathways. Preliminary in vitro studies suggest that derivatives of this compound may exhibit inhibitory activity against certain kinases and receptors involved in inflammatory and oncogenic processes. Researchers are particularly interested in its ability to modulate protein-protein interactions, which could open new avenues for the development of targeted therapies.
The stability and reactivity of this compound under various conditions have also been a subject of recent investigation. Studies have shown that the presence of both electron-withdrawing (fluoro and iodo) and electron-donating (methoxy) groups confers a balance of reactivity that can be finely tuned for specific synthetic applications. This dual functionality makes it a promising candidate for the design of multifunctional ligands and probes in chemical biology.
Looking ahead, further research is needed to fully elucidate the pharmacological potential of Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)- and its derivatives. Current efforts are focused on optimizing its synthetic routes to improve yield and scalability, as well as expanding its applications in drug discovery. Collaborative studies between chemists and biologists will be essential to translate these findings into clinically relevant therapeutics.
In conclusion, Benzene, 2-fluoro-3-iodo-4-methoxy-1-(phenylmethoxy)- represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural attributes and versatile reactivity position it as a valuable tool for the development of novel therapeutic agents. Continued exploration of its properties and applications is expected to yield significant contributions to the field.
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